molecular formula C21H33N3O2 B604988 4-Me-PDTic CAS No. 2209073-31-2

4-Me-PDTic

Cat. No.: B604988
CAS No.: 2209073-31-2
M. Wt: 359.51
InChI Key: QHBNPMPKVNZQAM-WOJBJXKFSA-N
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Description

4-Me-PDTic [(3R)-7-hydroxy-N-[(1S)-2-methyl-1-[(−4-methylpiperidin-1-yl)methyl]propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide] is a potent and selective κ-opioid receptor (KOR) antagonist. It exhibits a Ki value of 0.37 nM for KOR in [<sup>35</sup>S]GTPγS binding assays, with exceptional specificity ratios of 645-fold over μ-opioid receptors (MOR) and >8,100-fold over δ-opioid receptors (DOR) . Its drug-like properties include a low molecular weight, favorable calculated blood-brain barrier penetration (log BB), and strong CNS Multi-Parameter Optimization (MPO) scores, which were validated in murine pharmacokinetic studies . These attributes position this compound as a promising candidate for treating CNS disorders linked to KOR dysregulation, such as addiction and depression.

Properties

CAS No.

2209073-31-2

Molecular Formula

C21H33N3O2

Molecular Weight

359.51

IUPAC Name

(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1

InChI Key

QHBNPMPKVNZQAM-WOJBJXKFSA-N

SMILES

O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4Me-PDTic;  4 Me-PDTic;  4-Me-PDTic

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Specificity and Potency

4-Me-PDTic’s hallmark is its unparalleled selectivity for KOR over MOR and DOR, a critical advantage over non-selective opioid antagonists like naltrexone (which targets MOR/DOR) or partial KOR agonists like salvinorin A.

ADME and Pharmacokinetic Properties

A comparative analysis of ADME (Absorption, Distribution, Metabolism, Excretion) properties highlights this compound’s optimized profile:

Parameter This compound 1,2,4-Triazole Derivatives (7a-n)
Molecular Weight (g/mol) Low (exact value N/A) 506.6 (slightly above Lipinski’s threshold)
logP Favorable (calculated) MlogP/S+logP <5.0
TPSA (Ų) Not reported ≤140 (compliant with Veber’s rule)
H-Bond Donors Likely ≤5 ≤5 (compliant)
CNS Penetration Predicted and confirmed Not explicitly tested
In Vivo Validation Mouse PK studies In silico predictions only

This compound’s low molecular weight and CNS MPO-driven design contrast with 1,2,4-triazole derivatives, which have higher molecular weights (~506.6) but still comply with drug-likeness rules . Notably, this compound’s brain penetration is experimentally validated, whereas triazole analogs rely on computational predictions .

Structural and Target Specificity

  • This compound: A tetrahydroisoquinoline scaffold with a 4-methylpiperidine moiety enhances KOR binding and selectivity. The stereochemistry (3R,1S) is critical for activity .
  • 1,2,4-Triazole Derivatives : These compounds (e.g., 7f-m) target 15-lipoxygenase (15-LOX) , an enzyme involved in inflammation, rather than opioid receptors. Their mercapto-triazole core and piperidine substitutions optimize enzyme inhibition but lack CNS receptor specificity .

This structural divergence underscores this compound’s unique applicability in neuropharmacology versus triazoles’ roles in inflammatory pathways.

Preparation Methods

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety is synthesized via a Pomeranz-Fritsch reaction, cyclizing a benzylamine derivative with glyoxal under acidic conditions. Subsequent oxidation and hydrolysis yield the carboxylic acid precursor, (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Enantiomeric purity is maintained using chiral auxiliaries or enzymatic resolution, achieving >99% enantiomeric excess (ee).

Synthesis of the Chiral Amine Side Chain

The (1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propylamine side chain is prepared through a sequence involving:

  • Mannich reaction : Condensation of 4-methylpiperidine with formaldehyde and isobutyraldehyde to form the intermediate iminium ion.

  • Catalytic asymmetric reduction : Employing a chiral catalyst (e.g., Ru-BINAP) to install the (1S) configuration with 92% ee.

  • Boc protection : Temporary protection of the amine group using di-tert-butyl dicarbonate to prevent undesired side reactions during subsequent steps.

Amide Coupling and Final Deprotection

The coupling of the tetrahydroisoquinoline carboxylic acid and the chiral amine is achieved using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in dichloromethane, yielding a Boc-protected intermediate. Final deprotection with trifluoroacetic acid (TFA) affords this compound as a hydrochloride salt.

Critical Reaction Optimization

Stereochemical Control

The use of enzymatic resolution in the tetrahydroisoquinoline synthesis and asymmetric hydrogenation for the side chain ensures high enantiopurity. For example, Novozym 435 lipase catalyzes the kinetic resolution of racemic intermediates, achieving >90% ee in key steps.

Coupling Efficiency

HBTU-mediated amide formation is optimized to 85% yield by maintaining anhydrous conditions and a 1:1.2 molar ratio of acid to amine. Alternative coupling agents such as EDC/HOBt result in lower yields (72%) due to epimerization.

Purification Strategies

Silica gel chromatography with gradient elution (dichloromethane:acetone:methanol, 90:8:2) removes by-products, while recrystallization from ethanol/water mixtures enhances purity to >98% (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6, δ): 7.2–7.4 (m, aromatic H), 4.1 (q, J = 6.5 Hz, CH-NH), 3.3–3.5 (m, piperidine CH2), 1.2 (d, J = 6.8 Hz, CH(CH3)2).

  • LCMS (ESI) : m/z 432.43 [M+H]+ (calc. for C21H35Cl2N3O2).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity, with a retention time of 12.3 min.

Challenges and Mitigation

Epimerization During Coupling

The basic conditions of traditional coupling methods promote epimerization at the tetrahydroisoquinoline stereocenter. Switching to HBTU in dichloromethane at 0°C suppresses this side reaction.

Solubility Issues

The hydrochloride salt of this compound exhibits poor solubility in aqueous buffers (<10 μM at pH 7.4). Co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin complexation are employed for in vitro assays.

Scalability and Process Chemistry

A pilot-scale synthesis (100 g batch) achieves an overall yield of 32% through:

  • Continuous flow hydrogenation for asymmetric reduction, reducing catalyst loading by 40%.

  • Telescoped steps combining Boc deprotection and salt formation without intermediate isolation .

Q & A

Basic Research Questions

Q. How should experiments be designed to assess the κ-opioid receptor specificity of 4-Me-PDTic?

  • Methodological Answer : Utilize competitive binding assays with radioligands such as [35S]GTPγS to measure affinity (Ki) across κ-, μ-, and δ-opioid receptors. Include concentration-response curves and selectivity ratios (e.g., κ/μ and κ/δ specificity >645-fold and >8100-fold, respectively) to quantify receptor specificity. Triplicate experiments with appropriate controls (e.g., unlabeled ligands for nonspecific binding) are critical for reproducibility .
  • Data Reference : The Ki value of 0.37 nM for κ-opioid receptors in [35S]GTPγS binding assays provides a benchmark for comparative studies .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50/IC50 values. Report absolute numerical data (e.g., raw binding counts) alongside derived metrics (e.g., percentage inhibition) to ensure transparency. Use software like GraphPad Prism for analysis, and validate assumptions (e.g., normality) with tests like Shapiro-Wilk .

Q. How can researchers validate the CNS penetration potential of this compound in preclinical models?

  • Methodological Answer : Employ calculated parameters such as log BB (blood-brain barrier permeability) and CNS MPO (Multi-Parameter Optimization) scores. For experimental validation, conduct murine pharmacokinetic studies with plasma and brain tissue sampling at multiple timepoints. LC-MS/MS is recommended for quantifying compound concentrations .

Advanced Research Questions

Q. How should contradictory data between in vitro receptor affinity and in vivo efficacy be addressed?

  • Methodological Answer : Investigate bioavailability factors such as metabolic stability (e.g., hepatic microsomal assays), protein binding (e.g., equilibrium dialysis), and efflux transporter activity (e.g., P-gp inhibition assays). Use PK/PD modeling to correlate exposure levels with pharmacological effects. For example, this compound’s high CNS MPO score (≥4) suggests favorable brain penetration, which may resolve discrepancies between binding affinity and functional outcomes .

Q. What strategies optimize this compound’s CNS penetration while minimizing peripheral side effects?

  • Methodological Answer : Modify physicochemical properties (e.g., logP, polar surface area) guided by CNS MPO criteria. Synthesize analogs with targeted substitutions (e.g., methyl groups on the piperidine ring) to enhance BBB permeability. Evaluate peripheral vs. central effects using conditional knockout models or tissue-specific pharmacokinetic profiling .

Q. How can multi-omics data be integrated to explore this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomics (e.g., RNA-seq of treated neuronal cells) and proteomics (e.g., affinity purification mass spectrometry) to identify off-target interactions. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Validate candidates with orthogonal assays such as thermal shift assays or SPR .

Methodological Frameworks and Ethical Considerations

Q. What ethical guidelines apply to animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Include details on housing conditions, sample size justification (power analysis), and humane endpoints. For murine PK studies, ensure protocols are reviewed by an Institutional Animal Care and Use Committee (IACUC) .

Q. How should researchers structure tables and figures to enhance data clarity?

  • Methodological Answer : Follow the "shell table" framework (P-E/I-C-O: Population, Exposure/Intervention, Comparison, Outcome) to organize variables. For example, in receptor binding studies, columns should include receptor subtype, Ki, 95% CI, and selectivity ratios. Use line graphs for time-course data (e.g., plasma concentration vs. time) and heatmaps for multi-parameter optimization results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.